3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% (also known as 3-Cyano-5-fluoro-5-methoxyphenylphenol, 95%) is a synthetic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound has a wide range of uses, including as a reagent in organic synthesis, as a fluorescent dye, and as an inhibitor of enzymes.
Scientific Research Applications
3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including as a fluorescent dye, a reagent in organic synthesis, and an inhibitor of enzymes. It has been used to study the binding of proteins to their ligands, to investigate the structure of proteins, and to study the mechanism of action of enzymes. In addition, it has been used to study the molecular basis of drug-protein interactions and to identify potential drug targets.
Mechanism of Action
3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its catalytic activity. It has been shown to inhibit the activity of several enzymes, including cytochrome P450s, proteases, and phosphatases.
Biochemical and Physiological Effects
3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450s, proteases, and phosphatases. In addition, it has been shown to bind to proteins, inhibit protein-protein interactions, and modulate the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of 3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is easy to obtain and store. It is also a highly selective inhibitor of enzymes, meaning that it can be used to target specific enzymes without affecting the activity of other enzymes. However, there are also some limitations to using this compound in laboratory experiments. It is not as stable as other reagents and its fluorescence can be affected by light and oxygen.
Future Directions
The potential applications of 3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% are still being explored. One potential future direction is the development of new fluorescent probes for the detection and quantification of proteins and other biomolecules. In addition, this compound could be used to study the mechanism of action of enzymes and to develop new inhibitors of enzymes. Another potential future direction is to explore the use of this compound as a drug delivery system for targeted drug delivery. Finally, this compound could be used in the development of new fluorescent dyes for imaging and other applications.
Synthesis Methods
3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is synthesized by a two-step process. In the first step, 4-fluoro-5-methoxybenzaldehyde is reacted with sodium cyanide in acetonitrile to form the desired product. In the second step, the product is recrystallized from a mixture of ethanol and water to obtain pure 3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95%.
properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-12-2-3-14(15)13(7-12)10-4-9(8-16)5-11(17)6-10/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYLFUUFIGAELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684787 |
Source
|
Record name | 2'-Fluoro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol | |
CAS RN |
1261968-33-5 |
Source
|
Record name | 2'-Fluoro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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